
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is an organic compound that features an imidazole ring substituted with an ethoxyphenyl group and a formyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the imidazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as recrystallization and chromatography for purification.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Contains a chlorine substituent, which can significantly alter its chemical properties and interactions with biological targets.
1-(4-Nitrophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde:
These comparisons highlight the unique properties of this compound, particularly its balance of electronic and steric effects due to the ethoxy group, which can influence its chemical behavior and biological interactions.
Eigenschaften
CAS-Nummer |
64559-50-8 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-2-oxo-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-5-3-10(4-6-11)14-7-9(8-15)13-12(14)16/h3-8H,2H2,1H3,(H,13,16) |
InChI-Schlüssel |
AVXJLVMDGCHBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C=C(NC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



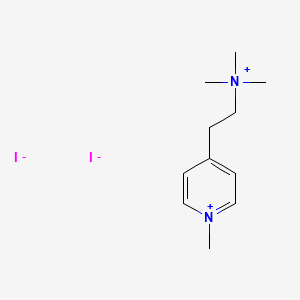
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

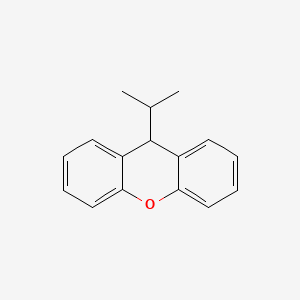
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

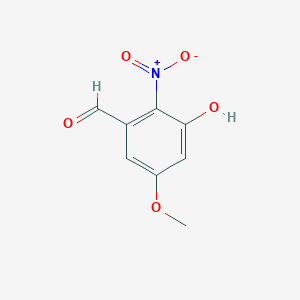

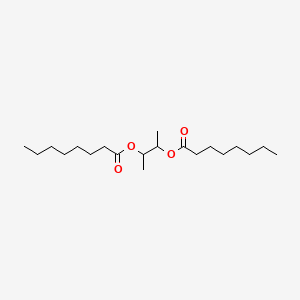
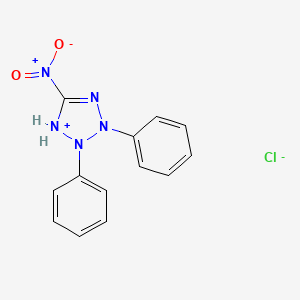
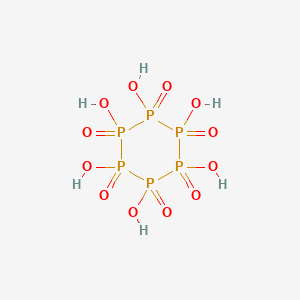
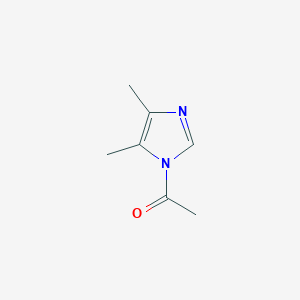
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
